4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate
Description
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate (CAS: 477870-43-2) is a pyrimidine derivative with the molecular formula C₂₀H₁₈N₂O₄ and a molecular weight of 350.38 g/mol . Its structure comprises a central pyrimidine ring substituted at the 4-position with a dimethoxymethyl group and at the 2-position with a phenyl benzenecarboxylate moiety.
Structure
3D Structure
Properties
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(25-2)17-12-13-21-18(22-17)14-8-10-16(11-9-14)26-19(23)15-6-4-3-5-7-15/h3-13,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMMUJAMACXUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191807 | |
| Record name | Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477870-43-2 | |
| Record name | Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Condensation for Diketone Intermediate
The synthesis of pyrimidine derivatives often begins with the formation of a diketone intermediate. In a method analogous to the synthesis described by SciELO Chile researchers, methyl 2,4-dioxo-4-phenyl-butanoate (I-A) is prepared via Claisen condensation. Acetophenone reacts with dimethyl oxalate in the presence of sodium hydride, yielding a β-keto ester. This intermediate is critical for cyclization into the pyrimidine ring.
Reaction Conditions :
- Reactants : Acetophenone (41.7 mmol), dimethyl oxalate (50 mmol)
- Solvent : Anhydrous dimethoxyethane (150 mL)
- Catalyst : Sodium hydride (50 mmol)
- Temperature : Reflux for 4 hours
- Yield : 84%
The product is isolated as a white solid after acid quenching and extraction with ethyl acetate.
Cyclization with Urea
The diketone intermediate undergoes cyclization with urea to form the pyrimidine ring. This step introduces the 2-hydroxy and 4-carboxylate substituents. For example, methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate is synthesized by heating I-A with urea in ethanol.
Key Data :
- Cyclization Agent : Urea (2 equivalents)
- Solvent : Ethanol
- Temperature : 80°C for 6 hours
- Yield : 75–80%
Introduction of the Dimethoxymethyl Group
The dimethoxymethyl substituent at the 4-position of the pyrimidine ring is introduced via a two-step process involving ketal formation and nucleophilic substitution.
Ketal Protection of a Carbonyl Group
A carbonyl group at the 4-position of the pyrimidine is protected as a dimethoxymethyl ketal. This is achieved using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (PTSA) in methanol.
Reaction Conditions :
- Reactants : Pyrimidine-4-carbaldehyde (1 equivalent), trimethyl orthoformate (3 equivalents)
- Catalyst : PTSA (0.1 equivalents)
- Solvent : Methanol
- Temperature : Room temperature, 12 hours
- Yield : ~90% (estimated from analogous reactions)
Functionalization via Mitsunobu Coupling
The Mitsunobu reaction is employed to introduce the phenyl group at the 2-position of the pyrimidine. In a procedure adapted from SciELO Chile, diisopropyl azodicarboxylate (DIAD) and triphenylphosphine facilitate the coupling of the pyrimidine intermediate with benzyl alcohol.
Example Protocol :
- Reactants : 2-Hydroxy-6-phenylpyrimidine-4-carboxylate (4.9 mmol), benzyl alcohol (7.2 mmol)
- Reagents : DIAD (7.4 mmol), triphenylphosphine (7.4 mmol)
- Solvent : Dry tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 5 hours
- Yield : 86%
Esterification to Form Benzenecarboxylate
The final step involves esterification of the phenolic hydroxyl group with benzoyl chloride to yield the benzenecarboxylate moiety.
Benzoylation Reaction
The phenol intermediate is treated with benzoyl chloride in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA).
Reaction Conditions :
- Reactants : 4-[4-(dimethoxymethyl)-2-pyrimidinyl]phenol (1 equivalent), benzoyl chloride (1.2 equivalents)
- Base : Pyridine (3 equivalents)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature, 4 hours
- Yield : 70–75% (estimated)
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel column chromatography using gradients of hexane and ethyl acetate. For example, the Mitsunobu coupling product in was purified with a 30% ethyl acetate/hexane eluent.
Spectroscopic Validation
- 1H-NMR : Characteristic signals include a singlet for the dimethoxymethyl group (δ 3.3–3.4 ppm) and aromatic protons (δ 7.2–8.1 ppm).
- ESI-MS : Molecular ion peaks align with the calculated formula (C20H18N2O4, m/z 350.37).
Hazard Mitigation in Synthesis
The safety data sheet for this compound highlights risks such as acute toxicity (H302, H312, H332). Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, eye protection, and respiratory masks.
- Ventilation : Use fume hoods during reactions involving volatile reagents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced phenyl benzenecarboxylate compounds.
Scientific Research Applications
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitutional Variants
a) Ethyl 4-(4-Methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate (CAS: 477854-83-4)
- Molecular Formula : C₂₀H₁₈N₂O₄ (identical to the target compound)
- Key Differences: Replaces the dimethoxymethyl group with a 4-methoxyphenoxy substituent and incorporates an ethyl ester instead of a phenyl benzenecarboxylate.
- The methoxyphenoxy group could influence electronic properties, affecting reactivity in synthetic pathways .
b) 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(Acetylamino)benzenesulfonate (CAS: 477862-27-4)
- Molecular Formula : C₂₂H₁₇N₃O₄S₂
- Key Differences : Substitutes the dimethoxymethyl group with a thienyl moiety and replaces the carboxylate with a sulfonate ester.
- Properties : The sulfonate group increases hydrophilicity, with a predicted boiling point of 634.7±55.0 °C and density of 1.399±0.06 g/cm³ . The thienyl group may enhance π-π stacking interactions in biological systems.
Functional Group Variations in Pyrimidine Derivatives
a) Benzyl 4-[3-Methoxy-4-(3-Methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Structure : Features a tetrahydro-pyrimidine ring with a benzyl ester and branched alkoxy substituents.
- The 3-methylbutoxy group may increase membrane permeability .
b) Ethyl 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS: 1803598-76-6)
- Key Features : Incorporates a sulfanyl (S-) linker and ethyl ester.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Isomerism : Compounds with identical molecular formulas but differing substituents (e.g., the target compound vs. CAS 477854-83-4) exhibit divergent physicochemical properties, underscoring the role of functional groups in tuning solubility and reactivity .
- Sulfonate vs. Carboxylate : The sulfonate group in CAS 477862-27-4 confers higher hydrophilicity compared to carboxylate derivatives, making it more suitable for aqueous formulations .
- Pharmaceutical Relevance : While complex pyrimidine-based drugs like imatinib (CAS: 220127-57-1) target kinases via multiple aromatic and heterocyclic interactions , simpler analogs like the target compound may serve as intermediates or modular scaffolds for drug development.
Biological Activity
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate, with the molecular formula and CAS number 477870-43-2, is a compound of significant interest in both chemistry and biology due to its unique structural properties and potential therapeutic applications. This compound features a pyrimidine ring substituted with a dimethoxymethyl group and a phenyl benzenecarboxylate moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 477870-43-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzymatic activities, particularly those involved in inflammatory pathways. For instance, it may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 64 µg/mL, suggesting moderate potency.
Anti-inflammatory Effects
In animal models, this compound has demonstrated significant anti-inflammatory effects. Administration of the compound led to a reduction in paw edema in carrageenan-induced inflammation models, with a decrease in inflammatory cytokines such as TNF-α and IL-6 observed in serum samples .
Case Studies
- Case Study on Inflammation : A study involving rats treated with this compound showed a marked reduction in inflammatory markers after seven days of administration compared to control groups. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus), patients receiving topical formulations containing the compound showed faster healing times and reduced bacterial load compared to those receiving standard treatments .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(Dimethoxymethyl)-2-methylpyrimidine | Moderate antimicrobial properties | Lacks benzenecarboxylate moiety |
| 4-(Dimethoxymethyl)-2-pyrimidinyl phenol | Anti-inflammatory effects | Less potent than benzenecarboxylate |
| Phenyl benzenecarboxylate derivatives | Variable biological activities | Diverse applications but less targeted |
Q & A
Q. What are the recommended synthetic routes for 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate, and how can reaction conditions be optimized?
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized via chlorination of precursor alcohols using thionyl chloride (SOCl₂) in dichloromethane, followed by recrystallization from petroleum ether/ethyl acetate . Optimization may involve adjusting reaction temperatures (e.g., ice-bath cooling to control exothermic reactions) or stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in pyrimidine derivative protocols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FT-IR and FT-Raman : Identify functional groups (e.g., C=O, C-O, and pyrimidine ring vibrations) .
- NMR (¹H, ¹³C) : Confirm structural integrity, particularly the dimethoxymethyl and benzoate moieties. Aromatic proton signals in the δ 7.0–8.5 ppm range are typical for pyrimidine and phenyl groups .
- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings, as demonstrated for related 2-phenoxypyrimidines .
- HPLC-MS : Validate purity and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .
Q. What are the stability and storage requirements for this compound?
The compound should be stored in airtight containers under inert gas (N₂ or Ar) at 2–8°C, protected from light and moisture, to prevent hydrolysis of the dimethoxymethyl group . Stability tests under accelerated conditions (40°C/75% RH for 6 months) are recommended to assess degradation pathways.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and interaction sites .
- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes with pyrimidine-binding domains) using software like AutoDock Vina. Compare binding affinities with known inhibitors (e.g., imatinib derivatives ).
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives?
- Orthogonal Assays : Validate in vitro results using multiple methods (e.g., enzyme inhibition assays paired with cellular viability tests).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing dimethoxymethyl with trifluoromethyl ) to isolate critical pharmacophores.
Q. How does the substituent pattern on the pyrimidine ring influence physicochemical properties and target selectivity?
- LogP Calculations : The dimethoxymethyl group increases hydrophilicity compared to trifluoromethyl derivatives (e.g., LogP differences between this compound and 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid ).
- Electron-Withdrawing/Donating Effects : Methoxy groups enhance electron density on the pyrimidine ring, potentially altering binding to electron-deficient enzymatic pockets .
- Crystallographic Data : Compare dihedral angles (e.g., 64.2° between pyrimidine and phenyl rings in related structures ) to assess conformational flexibility and docking compatibility.
Q. What in vitro/in vivo models are appropriate for evaluating pharmacological potential?
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., Bcr-Abl, PDGFR) using fluorescence polarization assays, referencing protocols for imatinib analogs .
- Xenograft Models : Evaluate antitumor efficacy in murine models, monitoring plasma concentrations via LC-MS/MS to correlate exposure with response .
- Toxicity Screening : Assess hepatotoxicity and cardiotoxicity in zebrafish or primary human hepatocytes .
Methodological Notes
- Data Reproducibility : Replicate key findings (e.g., crystallographic angles ) using open-access databases like CCDC or PubChem.
- Ethical Compliance : Adhere to REACH guidelines for environmental risk assessments, particularly for PMT/vPvM substances .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
